
2-PIPERAZINECARBOXYLIC ACID, 1,4-BIS(PHENYLMETHYL)-METHYL ESTER,DIHYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride is a chemical compound with the molecular formula C21H26N2O2. This compound is a derivative of piperazine and contains benzyl groups at the 1 and 4 positions of the piperazine ring. It is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, benzyl chloride, and ethyl chloroformate are commonly used as starting materials.
Reaction Steps:
Step 1: Piperazine is reacted with benzyl chloride to form 1,4-dibenzylpiperazine.
Step 2: The resulting 1,4-dibenzylpiperazine is then reacted with ethyl chloroformate to form the ethyl ester derivative.
Industrial Production Methods: The compound can be synthesized on an industrial scale using similar reaction conditions, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzyl or piperazine positions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary and secondary amines.
Substitution Products: Alkylated and benzylated derivatives.
Scientific Research Applications
2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
1,4-Dibenzylpiperazine: Similar structure but lacks the carboxylic acid and ester groups.
Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Similar to the target compound but with an ethyl ester instead of a methyl ester.
1,4-Di-tert-butylpiperazine-2-carboxylic acid: Contains tert-butyl groups instead of benzyl groups.
Uniqueness: The presence of the benzyl groups and the specific ester group in 2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride distinguishes it from similar compounds, providing unique chemical and biological properties.
Properties
CAS No. |
17532-21-7 |
|---|---|
Molecular Formula |
C20H26Cl2N2O2 |
Molecular Weight |
397.34 |
IUPAC Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18;;/h2-11,19H,12-16H2,1H3;2*1H |
InChI Key |
HLFHQYLVUNHJKR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


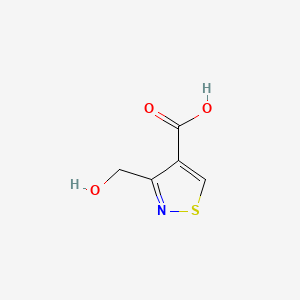
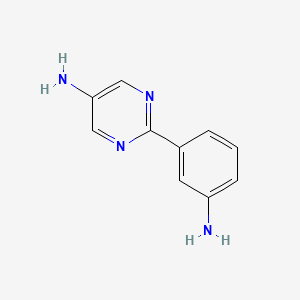
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
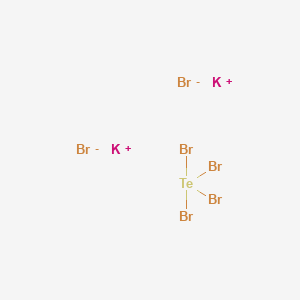
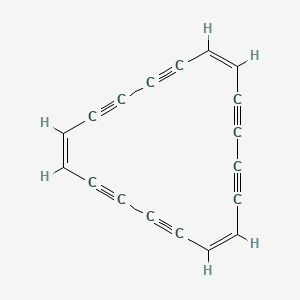
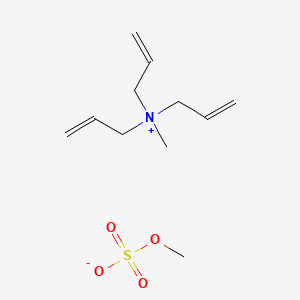
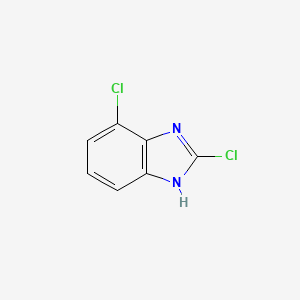
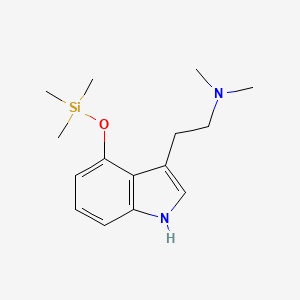
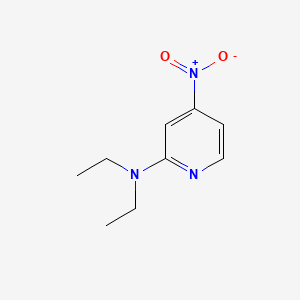
![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
